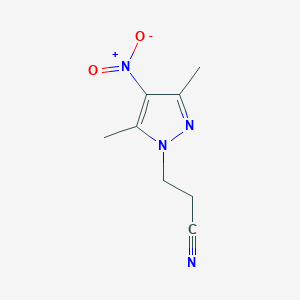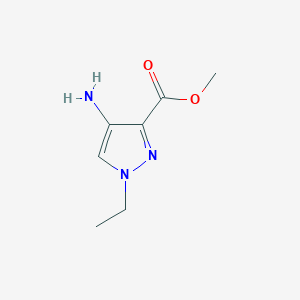
4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-6-fluoro-2-(trichloromethyl)quinoline” is a research chemical . It is a fluorinated building block and is non-combustible .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-2-(trichloromethyl)quinoline” is represented by the SMILES string Fc1ccc2nc(cc(Cl)c2c1)C(Cl)(Cl)Cl . The molecular formula is C10H4Cl4FN and the molecular weight is 298.96 .
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 249.59 g/mol . The computed properties include a XLogP3-AA of 3.8, a topological polar surface area of 12.9 Ų, and a complexity of 258 .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
4-Chloro-6-fluoro-2-(trichloromethyl)quinoline derivatives have been utilized in the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds, synthesized using microwave irradiation and conventional heating methods, demonstrated significant anticancer activity against various carcinoma cell lines. The apoptotic DNA fragmentation studies confirmed the induction of apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Synthesis of Fluoroalkoxy Butadienes
The compound has also been used in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, which are obtained through a reaction involving 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. These dienes undergo smooth 4 + 2 cycloaddition reactions, indicating their potential utility in organic synthesis (Patrick, Rogers, & Gorrell, 2002).
Synthesis and Antimicrobial Screening
This chemical is also used in synthesizing 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. These compounds, generated via Sonogashira cross-coupling reaction, were tested for antimicrobial activity but did not produce significant results at various concentrations (Bonacorso et al., 2018).
Synthesis of Oxadiazole-Thiols and Their Biological Evaluation
Derivatives of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline have been synthesized as 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. These compounds were tested for their antimicrobial activity, showcasing their potential as biodynamic agents (Faldu et al., 2014).
Fluorophores in Biochemistry and Medicine
Some derivatives of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems. Their properties as potential antioxidants and radioprotectors are also of interest (Aleksanyan & Hambardzumyan, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-fluoro-2-(trichloromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4FN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZORGMGEWUHTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588859 |
Source


|
| Record name | 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |
CAS RN |
927800-47-3 |
Source


|
| Record name | 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)





